5-Bromoisochroman
Overview
Description
5-Bromoisochroman is an organic compound with the molecular formula C9H9BrO. It belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 5-position of the isochroman ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoisochroman can be synthesized through several methods. One common approach involves the bromination of isochroman using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically takes place in an organic solvent such as carbon tetrachloride at elevated temperatures.
Another method involves the use of pyridinium bromochromate (PBC) in acetic acid medium. This method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure consistent quality and yield. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisochroman undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isochroman ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isochroman ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-azidoisochroman or 5-thiocyanatoisochroman.
Oxidation: Formation of this compound-1-one.
Reduction: Formation of isochroman or partially reduced derivatives.
Scientific Research Applications
5-Bromoisochroman has several applications in scientific research:
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromoisochroman depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloroisochroman: Similar structure but with a chlorine atom instead of bromine.
5-Fluoroisochroman: Contains a fluorine atom at the 5-position.
5-Iodoisochroman: Contains an iodine atom at the 5-position.
Uniqueness
5-Bromoisochroman is unique due to the specific reactivity of the bromine atom, which makes it suitable for a wide range of chemical transformations. The bromine atom’s size and electronegativity provide distinct properties compared to other halogenated isochromans, influencing its reactivity and applications in synthesis and biological studies.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-1H-isochromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXNQYPFLNOOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292618 | |
Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182949-89-9 | |
Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182949-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3,4-dihydro-1H-2-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3,4-dihydro-1H-2-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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